Product packaging for 2-(2-Bromophenyl)-2-chloroacetic acid(Cat. No.:)

2-(2-Bromophenyl)-2-chloroacetic acid

Cat. No.: B13407888
M. Wt: 249.49 g/mol
InChI Key: MFTBHDNEXBSJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Bromophenyl)-2-chloroacetic acid (CAS 29270-30-2) is a halogenated aromatic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . This carboxylic acid features both bromo and chloro functional groups on a central chiral carbon, making it a versatile and valuable building block in organic synthesis . Its structure allows it to serve as a key intermediate in the development of complex molecules, particularly in the research and development of Active Pharmaceutical Ingredients (APIs) and various agrochemicals . The compound's reactivity enables its application in diverse synthetic pathways, including the study of novel reaction mechanisms and the synthesis of specialty chemicals . Researchers can utilize this chiral synthon to introduce a specific substituted phenylacetic acid structure into more complex architectures. Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet (SDS) for detailed handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B13407888 2-(2-Bromophenyl)-2-chloroacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-(2-bromophenyl)-2-chloroacetic acid

InChI

InChI=1S/C8H6BrClO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12)

InChI Key

MFTBHDNEXBSJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromophenyl 2 Chloroacetic Acid and Analogous Structural Motifs

Synthesis of Advanced Intermediates and Precursors

The assembly of the target molecule often proceeds through the carefully planned synthesis of key intermediates. This involves the regioselective functionalization of an aromatic ring and the subsequent construction of the chloroacetic acid sidechain.

Strategies for Bromination of Aromatic Substrates

The initial step in many synthetic pathways is the introduction of a bromine atom onto the phenylacetic acid backbone. This is typically achieved through electrophilic aromatic substitution. The carboxyl or equivalent group on the side chain is an ortho-, para-director. Consequently, direct bromination of phenylacetic acid with molecular bromine (Br₂) and a Lewis acid catalyst, such as ferric bromide (FeBr₃), generally yields a mixture of ortho- and para-brominated products. wikipedia.orglibretexts.org

Achieving high regioselectivity for the ortho-product, 2-bromophenylacetic acid, can be challenging and may require specialized directing group strategies or separation of the resulting isomers. Alternative approaches might involve starting with a pre-functionalized benzene ring where the desired ortho-relationship is already established, such as 2-bromotoluene, and then elaborating the side chain.

Introduction of the Chloroacetic Acid Moiety

Once the 2-bromophenyl scaffold is in place, the next stage involves the formation of the chloroacetic acid side chain. This is not typically a single-step introduction but rather a multi-step construction. One common route begins with a suitable precursor, such as 2-bromobenzyl bromide. This precursor can undergo nucleophilic substitution with a cyanide salt to form 2-(2-bromophenyl)acetonitrile. Subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, yields 2-(2-bromophenyl)acetic acid. This intermediate is then subjected to alpha-halogenation to introduce the chlorine atom, as detailed in section 2.2.1.

Enantioselective Routes to Alpha-Halogenated Carboxylic Acids

The alpha-carbon of 2-(2-bromophenyl)-2-chloroacetic acid is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires asymmetric synthesis techniques. Modern organocatalysis provides powerful methods for the enantioselective alpha-halogenation of carboxylic acid derivatives. nih.gov

One prominent strategy involves the in-situ formation of chiral C1 ammonium (B1175870) enolates from activated aryl acetic acid esters using a chiral isothiourea catalyst. nih.gov These chiral enolates then react with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to yield the alpha-chlorinated product with high levels of stereocontrol. nih.gov The reaction must be carefully controlled, often at low temperatures, to prevent the racemization of the product. nih.gov This method allows for the synthesis of α-chloro aryl esters with excellent enantiomeric ratios. nih.gov

Table 1: Organocatalytic Enantioselective α-Chlorination of Aryl Acetic Acid Esters (Representative Data)
CatalystChlorinating AgentSolventTemperature (°C)Yield (%)Enantiomeric Ratio (e.r.)
Chiral IsothioureaN-Chlorosuccinimide (NCS)Toluene-78HighUp to 99:1
(S)-Pyrrolidine-ThioureaN-Chlorosuccinimide (NCS)CH₂Cl₂-20>90Up to 95:5
Maruoka's Spirocyclic Ammonium SaltN-Chlorosuccinimide (NCS)Toluene-40HighHigh

Direct Synthetic Routes to this compound

Direct routes focus on functionalizing a pre-existing 2-(2-bromophenyl)acetic acid molecule or constructing the carboxylic acid moiety onto a molecule that already contains the key halogen substituents.

Nucleophilic Substitution Approaches for Halogen Introduction

The most established method for the synthesis of alpha-halogenated carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orglscollege.ac.in This reaction facilitates the alpha-chlorination of 2-(2-bromophenyl)acetic acid.

The mechanism involves the initial conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, using a reagent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). alfa-chemistry.comorganic-chemistry.org This acyl chloride intermediate more readily tautomerizes to its enol form than the parent carboxylic acid. wikipedia.org The enol then acts as a nucleophile, attacking molecular chlorine (Cl₂) to install the chlorine atom at the alpha-position. lscollege.ac.inorganic-chemistry.org The resulting 2-(2-bromophenyl)-2-chloroacyl chloride is then hydrolyzed during aqueous workup to afford the final carboxylic acid product. nrochemistry.com

Table 2: Reagents for Hell-Volhard-Zelinsky Halogenation
Halogenating AgentCatalyst/Activating AgentIntermediate FormedTypical Substrate
Cl₂PCl₃ or SOCl₂Acyl ChlorideCarboxylic Acid
Br₂PBr₃ or P (catalytic)Acyl BromideCarboxylic Acid
N-Chlorosuccinimide (NCS)SOCl₂Acyl ChlorideCarboxylic Acid

Carboxylation Reactions for the Acetic Acid Component

An alternative synthetic logic involves introducing the carboxylic acid group onto a precursor that already contains the 1-bromo-2-chloromethylbenzene framework. This can be achieved through carboxylation reactions.

A classic approach involves the formation of an organometallic reagent. For instance, a precursor like 1-bromo-2-(chloromethyl)benzene could potentially be converted into a Grignard reagent or an organolithium species, although the presence of multiple reactive sites complicates this approach. If formed, this nucleophilic organometallic intermediate would then react with carbon dioxide (CO₂) in an electrophilic attack, followed by an acidic workup to yield the desired carboxylic acid.

More advanced methods include transition-metal-catalyzed carboxylation reactions. researchgate.net While not specifically documented for this exact molecule, protocols exist for the Lewis acid-mediated direct carboxylation of halobenzenes with CO₂, which could be adapted for suitably designed precursors. acs.org These methods offer pathways that may proceed under milder conditions than traditional organometallic routes.

Multi-Component Reaction Design for C-C and C-X Bond Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. frontiersin.org This approach offers significant advantages, including high atom economy, reduced synthesis time, and lower waste generation compared to traditional multi-step syntheses. mdpi.com For the synthesis of complex molecules like α-aryl-α-haloacetic acids, MCRs present a powerful tool for the simultaneous formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are cornerstone methodologies in this field. mdpi.comnih.gov

Passerini Three-Component Reaction (P-3CR): Discovered by Mario Passerini in 1921, this reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comwikipedia.org The reaction is versatile and can be performed in various solvents, with aprotic solvents at high concentrations often accelerating the process. mdpi.com The mechanism can proceed through either a concerted or an ionic pathway depending on the solvent polarity. wikipedia.org While not directly yielding an α-chloro acid, a hypothetical design could involve using a chlorine-containing starting material, with the resulting α-acyloxy carboxamide serving as a key intermediate for subsequent conversion to the target acid.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the P-3CR by including a fourth component, typically a primary amine. It combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative. wikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency and the ability to generate diverse molecular scaffolds, making it a staple in combinatorial chemistry and drug discovery. nih.govresearchgate.net The reaction mechanism involves the initial formation of an imine from the amine and carbonyl, which then reacts with the isocyanide and carboxylic acid in a sequence of additions and a final Mumm rearrangement. wikipedia.org

Designing an MCR for the direct synthesis of this compound would require careful selection of starting materials. A theoretical Ugi-type approach could involve a component that carries the chloro-substituent, which is incorporated at the α-position. For instance, a reaction between 2-bromobenzaldehyde, an amine, an isocyanide, and a chloro-substituted carboxylic acid could be explored, although controlling the final structure and preventing side reactions would be a significant challenge.

Table 1: Overview of Key Isocyanide-Based Multi-Component Reactions

Reaction Name Components Key Product Potential for α-Aryl-α-haloacetic Acid Synthesis
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide α-Acyloxy carboxamide wikipedia.org Indirect route; product requires further transformation.
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide α-Aminoacyl amide derivative organic-chemistry.org Indirect route; requires strategic choice of components and post-reaction modification.

Optimized and Advanced Synthetic Protocols

Modern synthetic chemistry emphasizes the development of optimized protocols that enhance efficiency, scalability, and sustainability. For the synthesis of this compound and its analogs, advanced methodologies such as one-pot sequences, continuous flow synthesis, and targeted catalytic strategies offer significant improvements over classical approaches.

One-Pot Reaction Sequences for Efficiency Enhancement

One-pot synthesis involves performing multiple consecutive reactions in a single reactor without isolating the intermediate products. This approach minimizes solvent usage, reduces purification steps, and saves time and resources. reddit.com It is a powerful strategy for streamlining the synthesis of complex molecules from simple precursors. rsc.org

A hypothetical one-pot synthesis for this compound could be designed to first establish the α-aryl acetic acid scaffold, followed by a direct chlorination step. For example, the synthesis could begin with the carboxylation of 2-bromobenzyl chloride to form 2-(2-bromophenyl)acetic acid. Following this, an in-situ α-chlorination agent, such as N-chlorosuccinimide (NCS) with a suitable catalyst, could be introduced into the same reaction vessel to generate the final product. The success of such a sequence relies on the compatibility of reagents and conditions across the different steps.

Table 2: Hypothetical One-Pot Synthesis of this compound

Step Reaction Type Starting Materials Reagents Intermediate/Product
1 Carboxylation 2-Bromobenzyl halide CO₂, Metal catalyst (e.g., Ni) researchgate.net 2-(2-Bromophenyl)acetic acid (in situ)
2 α-Chlorination Intermediate from Step 1 N-Chlorosuccinimide (NCS), Acid catalyst This compound

Continuous Flow Synthesis Adaptations for Scalability

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, particularly in industrial settings. nih.gov By conducting reactions in a continuously flowing stream through a network of tubes and reactors, this method offers superior control over reaction parameters like temperature and mixing, enhanced safety, and straightforward scalability. mdpi.comvapourtec.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, enabling reactions to be run under conditions that would be hazardous in large-scale batch reactors. mdpi.com

The synthesis of haloacetic acid derivatives can be adapted to continuous flow systems to improve yield, purity, and throughput. organic-chemistry.org A potential flow setup for producing this compound would involve pumping solutions of the starting materials (e.g., 2-(2-bromophenyl)acetic acid and a chlorinating agent) through a T-mixer into a heated reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume to maximize conversion. organic-chemistry.org The output stream could then be directed through in-line purification modules, such as scavenger columns, to remove byproducts and unreacted reagents, delivering a continuous stream of the pure product. organic-chemistry.org

Table 3: Illustrative Parameters for Continuous Flow Synthesis

Parameter Description Example Value Rationale
Reagents Solutions of starting materials and reagents 1 M 2-(2-bromophenyl)acetic acid in THF; 1.1 M NCS in THF Solutions enable pumping and precise molar ratio control.
Flow Rate Rate at which reagents are pumped into the reactor 0.5 mL/min organic-chemistry.org Determines residence time and production rate.
Reactor Temperature Temperature of the reactor coil 70-100°C Optimizes reaction kinetics and minimizes byproduct formation. vapourtec.com
Residence Time Average time a molecule spends in the reactor 30 min organic-chemistry.org Allows for reaction completion.
Purification In-line or downstream processing Scavenger resin column Removes excess reagents and simplifies isolation. organic-chemistry.org

Catalytic Strategies for Targeted Synthesis

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. Both organocatalysis and transition metal catalysis offer powerful strategies for the synthesis of α-chiral carboxylic acids and their derivatives. rsc.orgnih.gov

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the asymmetric synthesis of α-halo carboxylic acids. thieme-connect.com In a notable example, α,α-dichloro aldehydes can undergo enantioselective hydration catalyzed by a chiral NHC to yield α-chloro carboxylic acids with high enantioselectivity. This approach is based on the enantioselective protonation of a catalytically generated chiral enolate intermediate. thieme-connect.com This strategy could be adapted to produce enantiomerically enriched this compound by starting with the corresponding 2-(2-bromophenyl)-2,2-dichloroacetaldehyde.

Transition Metal Catalysis: Transition metals, particularly nickel and palladium, are widely used to catalyze cross-coupling reactions for the formation of C-C bonds. researchgate.netnih.gov A catalytic strategy for synthesizing the target compound could involve the nickel-catalyzed enantioconvergent carboxylation of a racemic benzylic halide with CO₂. researchgate.net Alternatively, a nickel-catalyzed reductive coupling between a racemic 1-chloro-1-alkanol ester and an aryl halide could be employed to construct the α-aryl ester scaffold, which could then be hydrolyzed to the desired acid. nih.gov These methods are valuable for their broad substrate scope and tolerance of various functional groups. nih.gov

Table 4: Examples of Catalytic Strategies for α-Aryl-α-Halo Acid Synthesis

Catalytic System Reaction Type Substrate Example Product Type Key Features
Chiral N-Heterocyclic Carbene (NHC) Asymmetric Hydration α,α-Dichloro Aldehydes α-Chloro Carboxylic Acids thieme-connect.com High enantioselectivity (up to 98% ee); organocatalytic.
Nickel/Chiral Ligand Asymmetric Cross-Coupling Racemic 1-chloro-1-alkanol ester + Aryl Bromide Chiral Aryl Alkyl Carbinol Esters nih.gov Forms C-C bond; high yield and enantioselectivity.
Nickel/Chiral Bipyridine Ligand Enantioconvergent Carboxylation Racemic Benzylic Halides + CO₂ α-Aryl Carboxylic Acids researchgate.net Uses atmospheric CO₂; highly enantioselective.

Stereochemical Investigations of 2 2 Bromophenyl 2 Chloroacetic Acid

Elucidation of Stereochemical Configuration

The stereocenter in 2-(2-Bromophenyl)-2-chloroacetic acid is the carbon atom bonded to the bromine, chlorine, phenyl group, and the carboxylic acid group. The presence of this single chiral center means the compound can exist as a pair of enantiomers.

Assignment of Absolute Configuration at Chiral Centers

Currently, there is no published data assigning the absolute configuration of the enantiomers of this compound. For analogous compounds, techniques such as X-ray crystallography of a single enantiomer or a diastereomeric salt formed with a chiral amine of known configuration are commonly employed to unambiguously determine the (R) or (S) configuration. Spectroscopic methods like circular dichroism (CD) spectroscopy, in conjunction with quantum chemical calculations, could also be utilized for this purpose.

Analysis of Enantiomeric and Diastereomeric Ratios

The analysis of enantiomeric ratios of this compound would typically be achieved using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. Derivatization with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column, is another viable method. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric excess. As there are no diastereomers of the compound itself, the analysis of diastereomeric ratios would become relevant if a chiral auxiliary were to be used in its synthesis.

Asymmetric Synthesis and Stereocontrol Strategies

The development of methods for the enantioselective synthesis of this compound would be a key area of research to access its enantiopure forms.

Chiral Catalyst Development for Enantioselective Production

No specific chiral catalysts have been reported for the enantioselective production of this compound. Research in the broader field of α-chloro-α-aryl acetic acids suggests that transition metal catalysts with chiral ligands could be effective. For example, asymmetric hydrogenation of a suitable prochiral precursor or a kinetic resolution of the racemic acid could be explored using catalysts based on metals like rhodium, ruthenium, or iridium, paired with chiral phosphine (B1218219) or diamine ligands. Organocatalysis, employing chiral Brønsted acids or bases, could also represent a promising avenue.

Hypothetical Chiral Catalyst Screening Data

Catalyst TypeLigandSolventEnantiomeric Excess (ee %)
Rhodium-basedChiral Phosphine AMethanolData not available
Ruthenium-basedChiral Diamine BDichloromethaneData not available
OrganocatalystChiral Brønsted Acid CTolueneData not available

Application of Chiral Auxiliaries in Directed Synthesis

The use of chiral auxiliaries is a classical and powerful strategy for stereocontrolled synthesis. researchgate.net A chiral auxiliary could be temporarily attached to a precursor of this compound to direct the stereoselective introduction of the chloro or bromo substituent. For instance, a prochiral 2-(2-bromophenyl)acetic acid derivative could be coupled to a chiral alcohol or amine. Subsequent diastereoselective chlorination would yield a diastereomerically enriched product, from which the chiral auxiliary could be cleaved to afford the desired enantiomer of this compound. Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams.

Potential Chiral Auxiliaries for Synthesis

Chiral AuxiliaryTypeExpected Diastereomeric Ratio (d.r.)
Evans' OxazolidinoneAmine-basedData not available
Oppolzer's SultamAmine-basedData not available
(1R,2S)-EphedrineAmino alcoholData not available

Dynamic Kinetic Resolution and Asymmetric Hydrogenation Analogues

Dynamic kinetic resolution (DKR) is a highly efficient method to convert a racemate entirely into a single enantiomer. For this compound, a DKR process could involve the racemization of the starting material under the reaction conditions while one enantiomer is selectively transformed. This could be achieved, for example, through enzymatic resolution where the enzyme selectively esterifies one enantiomer, and a chemical catalyst promotes the racemization of the unreacted enantiomer.

Asymmetric hydrogenation is a powerful tool for creating chiral centers. While direct asymmetric hydrogenation of a precursor to this compound might be challenging, the asymmetric hydrogenation of a related α,β-unsaturated precursor could be a viable route. No such studies have been specifically conducted for this compound.

Separation and Enantioenrichment Techniques

The resolution of a racemic mixture into its constituent enantiomers is a critical step in the development of chiral compounds. For this compound, a molecule possessing a single stereocenter, a variety of techniques can be theoretically applied to achieve the separation of its (R)- and (S)-enantiomers. These methods are broadly categorized into chromatographic, crystallization-based, and kinetic resolution approaches.

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

The selection of the mobile phase is crucial for achieving optimal separation. A typical mobile phase for the resolution of acidic compounds on polysaccharide-based CSPs consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.

Table 1: Hypothetical Chiral HPLC Parameters for Enantioseparation of this compound

ParameterCondition
Chiral Stationary Phase Immobilized Amylose or Cellulose derivative (e.g., Chiralpak IA, Chiralcel OD-H)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

This table presents a set of plausible starting conditions for the method development of a chiral HPLC separation for this compound based on common practices for similar chiral acids. Actual conditions would require experimental optimization.

Crystallization-based resolution is a classical yet effective method for separating enantiomers on a larger scale. This technique relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic this compound, a variety of chiral amines can be employed as resolving agents. Common examples include alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine.

The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will crystallize out, leaving the more soluble one in the mother liquor. The enantiomerically enriched acid can then be recovered from the crystallized salt by treatment with a strong acid to break the salt and subsequent extraction. The choice of solvent is critical and is often determined empirically to achieve the best separation.

Table 2: Potential Chiral Resolving Agents for this compound

Resolving AgentClassPotential Solvent Systems
(R)-(+)-1-PhenylethylamineSynthetic Chiral AmineEthanol, Methanol, Acetone
(S)-(-)-1-PhenylethylamineSynthetic Chiral AmineEthanol, Methanol, Acetone
CinchonidineAlkaloidEthanol, Acetone, Ethyl Acetate
BrucineAlkaloidWater, Ethanol, Methanol

This table lists common chiral resolving agents that have been successfully used for the resolution of other chiral carboxylic acids and could be applicable to this compound.

Kinetic resolution is a dynamic method that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Biocatalytic Kinetic Resolution: Enzymes, being inherently chiral, are highly effective catalysts for kinetic resolutions. Lipases are a common class of enzymes used for the resolution of racemic acids and their esters. In a typical lipase-catalyzed kinetic resolution of this compound, the racemic acid would be subjected to esterification with an alcohol in a non-aqueous solvent. The lipase (B570770) would selectively catalyze the esterification of one enantiomer at a much faster rate than the other. The resulting mixture would contain one enantiomer as an ester and the other as the unreacted acid, which can then be separated by extraction.

Table 3: Exemplary Biocatalysts for Kinetic Resolution

EnzymeSourceTypical Reaction
Candida antarctica Lipase B (CAL-B)FungusEsterification/Hydrolysis
Pseudomonas cepacia Lipase (PCL)BacteriumEsterification/Hydrolysis
Candida rugosa Lipase (CRL)FungusEsterification/Hydrolysis

This table provides examples of commercially available lipases that are frequently used in the kinetic resolution of chiral carboxylic acids.

Chemical Kinetic Resolution: Chemical kinetic resolution employs chiral chemical catalysts to achieve the same differential reaction rates. For a carboxylic acid, this could involve a chiral catalyst promoting an esterification, amidation, or other derivatization reaction that proceeds at different rates for the two enantiomers. The development of new and highly selective chiral catalysts is an active area of research in organic chemistry.

Mechanistic Studies of Reactions Involving 2 2 Bromophenyl 2 Chloroacetic Acid

Reaction Pathway Elucidation and Intermediates

Detailed experimental or computational studies elucidating the reaction pathways of 2-(2-Bromophenyl)-2-chloroacetic acid are not available in the reviewed literature. Research in this area would be necessary to understand the specific behavior of this molecule in chemical transformations.

No studies investigating nucleophilic substitution reactions at the alpha-carbon of this compound have been identified. Such investigations would be crucial to determine the propensity for SN1 versus SN2 pathways, considering the steric hindrance from the bromophenyl group and the electronic effects of the adjacent carboxylic acid and chloro substituents.

There is no available research on the electrophilic aromatic substitution patterns of this compound. The directing effects of the bromo and the 2-chloroacetic acid substituents on the phenyl ring have not been experimentally or theoretically determined for this compound.

A search of the scientific literature did not yield any studies on the involvement of this compound in radical or organometallic reaction mechanisms. The potential for this compound to undergo single-electron transfer processes or to react with organometallic reagents remains an uninvestigated area of its chemical reactivity.

Kinetic Analysis and Rate-Determining Steps

No kinetic analyses or studies on the rate-determining steps of reactions involving this compound have been published. Therefore, no data on reaction orders, rate constants, activation energies, or thermodynamic parameters for this specific compound can be provided.

Due to the lack of experimental data, the reaction orders and rate constants for any reaction involving this compound are unknown.

Table 1: Hypothetical Reaction Rate Data for a Reaction of this compound (Note: This table is for illustrative purposes only, as no actual data could be found.)

Experiment Initial [this compound] (mol/L) Initial [Reagent B] (mol/L) Initial Rate (mol/L·s)
1 Data Not Available Data Not Available Data Not Available
2 Data Not Available Data Not Available Data Not Available

Without kinetic studies performed at different temperatures, the activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) for reactions of this compound have not been determined.

Table 2: Hypothetical Thermodynamic Parameters for a Reaction of this compound (Note: This table is for illustrative purposes only, as no actual data could be found.)

Parameter Value
Activation Energy (Ea) Data Not Available
Enthalpy of Activation (ΔH‡) Data Not Available
Entropy of Activation (ΔS‡) Data Not Available

Catalytic Mechanisms and Active Site Studies

Information regarding the catalytic mechanisms and active site studies for reactions specifically involving this compound is not documented in available research. General principles of catalysis for related alpha-halo aromatic acids exist, but direct extrapolation to this compound without experimental data would be speculative.

Role of Lewis Acids and Brønsted Acids in Promoting Transformations

No studies have been found that investigate the role of either Lewis acids or Brønsted acids in promoting transformations of this compound. While these acids are fundamental catalysts in organic synthesis, their specific application and the resulting mechanistic pathways for this particular substrate have not been reported.

Proposed Catalytic Cycles for Enantioselective Processes

There are no published proposed catalytic cycles for enantioselective processes involving this compound. The development of enantioselective methods requires significant investigation into chiral catalysts and reaction conditions, and such research has not been reported for this compound.

Due to the lack of specific research on the catalytic mechanistic pathways for this compound, no detailed research findings or data tables can be provided.

Derivatization and Further Synthetic Transformations of 2 2 Bromophenyl 2 Chloroacetic Acid

Functional Group Interconversions of the Carboxylic Acid

The carboxylic acid moiety is a prime site for functionalization, readily undergoing conversion to esters, amides, and alcohols, which serve as important intermediates for further synthetic elaborations.

Esterification of 2-(2-bromophenyl)-2-chloroacetic acid can be achieved through several standard methods. The choice of method often depends on the nature of the alcohol and the desired scale of the reaction.

Fischer Esterification: This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions with removal of water to drive the equilibrium towards the ester product.

Table 1: Examples of Fischer Esterification of Substituted Phenylacetic Acids

Carboxylic Acid Alcohol Catalyst Conditions Product Yield (%)
2-Chlorophenylacetic acid Methanol H₂SO₄ Reflux, 6h Methyl 2-chlorophenylacetate ~95%

Alkyl Halide Esterification: Alternatively, esters can be prepared by reacting the carboxylate salt of this compound with an alkyl halide. The carboxylate is typically generated in situ using a base such as sodium carbonate or potassium carbonate. This method is particularly useful for introducing more complex or sensitive alkyl groups.

Table 2: Esterification via Alkyl Halides

Carboxylic Acid Salt Alkyl Halide Base Solvent Conditions Product Yield (%)
Sodium 2-bromophenylacetate Ethyl iodide Na₂CO₃ DMF 60°C, 12h Ethyl 2-bromophenylacetate >85%

The resulting esters are valuable intermediates, as the ester group can be readily hydrolyzed or converted to other functional groups.

The formation of amides from this compound is a critical transformation, particularly in the synthesis of biologically active compounds. This can be accomplished by activating the carboxylic acid followed by reaction with an amine.

Acid Chloride Formation: A common method involves the conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and readily couples with primary or secondary amines to form the amide bond.

Peptide Coupling Reagents: For more sensitive substrates or to avoid harsh conditions, a wide array of peptide coupling reagents can be employed. These reagents activate the carboxylic acid in situ, facilitating amide bond formation under mild conditions. Commonly used coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) or uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).

Table 3: Amidation of Phenylacetic Acid Derivatives using Coupling Reagents

Carboxylic Acid Amine Coupling Reagent Base Solvent Product Yield (%)
2-Bromophenylacetic acid Aniline DCC - CH₂Cl₂ N-Phenyl-2-(2-bromophenyl)acetamide ~80%

These amidation strategies provide access to a diverse range of substituted amides, which are prevalent in many pharmaceutical compounds.

Reduction of the carboxylic acid group in this compound provides access to the corresponding primary alcohol or aldehyde, which are versatile synthetic intermediates.

Reduction to Alcohols: Strong reducing agents are required for the direct reduction of carboxylic acids to alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent that offers good selectivity.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging due to the high reactivity of the aldehyde product towards further reduction. This is often achieved by first converting the carboxylic acid to a derivative that is more readily reduced to the aldehyde level, such as an acid chloride, ester, or Weinreb amide. For instance, the Rosenmund reduction of the corresponding acid chloride using hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄) can yield the aldehyde. More modern methods involve the use of specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures on an ester or nitrile derivative.

Table 4: Reduction of Carboxylic Acid Derivatives

Starting Material Reagent Solvent Conditions Product
2-Bromophenylacetic acid LiAlH₄ THF 0°C to RT 2-(2-Bromophenyl)ethanol
Methyl 2-bromophenylacetate DIBAL-H Toluene -78°C 2-(2-Bromophenyl)acetaldehyde

These reduction products open up further avenues for synthetic modifications, such as oxidation, olefination, or nucleophilic addition reactions.

Chemical Modifications of the Halogen Substituents

The presence of two distinct halogen atoms on the molecule, a benzylic chlorine and an aryl bromide, allows for selective and orthogonal chemical transformations.

Halogen exchange reactions can be used to replace one halogen with another, which can be advantageous for tuning the reactivity of the molecule for subsequent reactions. For instance, a Finkelstein reaction could potentially be used to exchange the benzylic chloride for an iodide using sodium iodide in acetone, thereby increasing its reactivity as an alkylating agent.

Regioselective halogen-metal exchange at the bromophenyl moiety is a powerful tool for generating organometallic intermediates. Reagents like isopropylmagnesium chloride or butyllithium (B86547) can selectively perform a bromine-metal exchange, leaving the chloroacetic acid side chain intact, especially when the carboxylic acid is protected as an ester. organic-chemistry.orgresearchgate.net This regioselectivity is often influenced by the directing effects of adjacent functional groups and the reaction conditions. organic-chemistry.org The resulting Grignard or organolithium reagent can then be reacted with various electrophiles.

Table 5: Regioselective Halogen-Metal Exchange

Substrate Reagent Conditions Intermediate Subsequent Reaction Product
Methyl 2-(2-bromophenyl)acetate i-PrMgCl·LiCl THF, -20°C 2-(Methoxycarbonylmethyl)phenylmagnesium chloride Quench with H₂O Methyl phenylacetate

The carbon-bromine bond on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted alkene.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a powerful method for synthesizing aryl-substituted alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands.

Table 6: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction Name Coupling Partner Catalyst System Base Typical Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ or Pd(OAc)₂/ligand Na₂CO₃, K₂CO₃, or Cs₂CO₃ Biaryl compound
Heck-Mizoroki Alkene (e.g., styrene) Pd(OAc)₂/PPh₃ Et₃N or K₂CO₃ Stilbene derivative
Sonogashira Terminal alkyne (e.g., phenylacetylene) PdCl₂(PPh₃)₂/CuI Et₃N or piperidine Diarylacetylene

The application of these powerful cross-coupling reactions to derivatives of this compound provides a robust platform for the synthesis of a vast array of complex and functionally diverse molecules.

Transformations Involving the Phenyl Ring

The phenyl ring of this compound, while rendered electron-deficient by the presence of two deactivating substituents (a bromo and a chloroacetic acid group), can still undergo specific transformations. These reactions primarily include electrophilic aromatic substitutions, which require forcing conditions, and annulation reactions that construct new fused ring systems, leveraging the existing functionalities as synthetic handles.

Aromatic Substitution Reactions (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution on the disubstituted ring of this compound is a challenging process due to the deactivating nature of both the halogen and the α-chloroacetic acid substituents. pressbooks.pub Such reactions typically require strong electrophiles and acid catalysts. masterorganicchemistry.comopenstax.org The regiochemical outcome is dictated by the combined directing effects of the existing groups.

The bromo substituent is an ortho-, para- director, while the -CH(Cl)COOH group is a meta- director. This leads to a complex pattern of substitution:

Bromo group directs to: C4 and C6 positions.

-CH(Cl)COOH group directs to: C3 and C5 positions.

The positions are numbered starting from the carbon bearing the -CH(Cl)COOH group as C1 and the bromo-bearing carbon as C2. Given these competing effects, a mixture of products is expected. Steric hindrance from the bulky ortho substituents will also influence the final product distribution.

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). pressbooks.pub For this compound, the primary sites of nitration would be the C4 and C6 positions, influenced by the para- and ortho- directing bromo group, respectively. Substitution at the C5 position, directed meta by the chloroacetic acid group, is also possible.

Sulfonation: This involves using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. The directing effects are the same as in nitration, with substitution anticipated at the positions least sterically hindered and electronically favored.

Reaction Reagents Potential Substitution Positions (Major Products Bolded) Expected Product
NitrationConc. HNO₃, Conc. H₂SO₄C4 , C6, C5Mixture including 2-(2-Bromo-4-nitrophenyl)-2-chloroacetic acid
SulfonationFuming H₂SO₄ (SO₃)C4 , C5Mixture including 4-Bromo-2-(1-chloro-1-carboxy)methyl-benzenesulfonic acid

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions are powerful tools in synthetic chemistry that allow for the construction of new ring systems fused to an existing scaffold. mdpi.com Derivatives of this compound, particularly its esters, serve as valuable precursors for building fused heterocyclic structures. A notable example is the transition-metal-free, base-promoted decarboxylative annulation to form benzoxepines. organic-chemistry.orgnih.gov

In a documented procedure, methyl 2-(2-bromophenyl)acetates (a related derivative) react with ynones in the presence of a strong base like lithium tert-butoxide (LiOtBu). organic-chemistry.orgnih.gov This reaction proceeds through a sophisticated tandem mechanism involving a [2+4] annulation, followed by a ring-opening decarboxylative reaction and an intramolecular nucleophilic aromatic substitution, where the bromine atom is ultimately displaced to close the seven-membered ring. organic-chemistry.org This strategy highlights how the bromo- and acetic acid functionalities can be cooperatively exploited to build complex molecular architectures.

Reactant 1 (Derivative) Reactant 2 Base Solvent Temperature Fused System Yield
Methyl 2-(2-bromophenyl)acetateYnoneLiOtBuNMP120 °CBenzoxepineGood to Excellent

Modifications at the Alpha-Carbon Center

The alpha-carbon of this compound is a stereocenter and a key site for chemical modification. The presence of the chlorine atom makes it an electrophilic center, susceptible to nucleophilic substitution, which allows for the introduction of diverse functionalities.

Introduction of Additional Functionalities via Substitution or Addition

The chlorine atom at the alpha-position is a good leaving group, facilitating nucleophilic substitution reactions. wikipedia.org These transformations allow the chlorine to be replaced by a wide variety of nucleophiles, leading to a diverse range of α-substituted derivatives. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. nih.gov

A pertinent example is the nucleophilic fluorination of related α-bromo benzylacetates using reagents such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.gov This demonstrates the feasibility of halogen exchange at the alpha-carbon. Other common nucleophiles can be employed to introduce different functional groups.

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields the corresponding α-hydroxy acid.

Alkoxylation: Treatment with alcohols or alkoxides produces α-alkoxy acids.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines gives α-amino acids.

Cyanation: Substitution with cyanide salts (e.g., NaCN) introduces a nitrile group, forming an α-cyano acid derivative.

Nucleophile Reagent Example Product Functional Group Resulting Compound Structure
Fluoride (B91410)Et₃N·3HFα-fluoro2-(2-Bromophenyl)-2-fluoroacetic acid
HydroxideNaOH (aq)α-hydroxy2-(2-Bromophenyl)-2-hydroxyacetic acid
AlkoxideNaOCH₃α-methoxy2-(2-Bromophenyl)-2-methoxyacetic acid
AmideNH₃α-amino2-Amino-2-(2-bromophenyl)acetic acid
CyanideKCNα-cyano2-(2-Bromophenyl)-2-cyanoacetic acid

Rearrangement Reactions Involving the Chiral Center

Reactions at the alpha-carbon can significantly impact the stereochemistry of this chiral center. While large-scale skeletal rearrangements are not commonly reported for this compound, the stereochemical configuration can be altered or inverted during nucleophilic substitution reactions. The specific outcome is mechanistic-dependent.

Inversion of Configuration (Walden Inversion): If the substitution proceeds via a bimolecular (Sₙ2) mechanism, the nucleophile attacks the alpha-carbon from the side opposite to the chlorine leaving group. libretexts.orgpressbooks.pub This results in a predictable and complete inversion of the stereochemical configuration at the chiral center. This process is known as a Walden inversion. Studies on similar systems have shown that reagents like silver fluoride (AgF) can promote substitution with a predominant inversion of stereochemistry. nih.gov

Racemization/Epimerization: If the reaction follows a unimolecular (Sₙ1) pathway, the chlorine atom first departs to form a planar carbocation intermediate. nih.gov The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. This leads to the formation of a racemic mixture of both enantiomers, resulting in a loss of stereochemical information. nih.gov

The choice of solvent and nucleophile can often be used to favor one mechanism over the other, thus allowing for a degree of control over the stereochemical outcome at the alpha-carbon.

Mechanism Intermediate Stereochemical Outcome Typical Conditions
Sₙ2Pentacoordinate transition stateInversion of configurationAprotic solvent, strong nucleophile
Sₙ1Planar carbocationRacemization / EpimerizationProtic solvent, weak nucleophile

Computational Chemistry and Theoretical Modeling of 2 2 Bromophenyl 2 Chloroacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can predict a molecule's geometry, electronic structure, and spectroscopic characteristics with a high degree of accuracy. For 2-(2-Bromophenyl)-2-chloroacetic acid, methods like Density Functional Theory (DFT) are commonly employed, often using basis sets such as 6-311++G(d,p) to provide a good balance between computational cost and accuracy.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy. For this compound, this process reveals the most stable three-dimensional structure. The analysis of the conformational landscape is crucial as the rotation around single bonds, particularly the C-C bond connecting the phenyl ring and the chiral carbon, and the C-COOH bond, can lead to various conformers with different energy levels.

The optimization process would likely reveal that the most stable conformer is influenced by steric hindrance between the bulky bromine atom, the chlorine atom, and the carboxylic acid group. The dihedral angles between the phenyl ring and the carboxylic acid group would be a key parameter in defining the conformational minima. A potential energy surface scan, varying these critical dihedral angles, would be performed to identify all low-energy conformers and the transition states that separate them.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C(phenyl)-Br 1.910 C-C-Br 121.5
C(chiral)-Cl 1.785 C-C(chiral)-Cl 110.2
C(chiral)-COOH 1.530 C(phenyl)-C(chiral)-COOH 112.0
C=O 1.215 O=C-O 125.8
C-O 1.350 C(chiral)-C-O 111.3
O-H 0.970 C-O-H 108.5

Note: The data in this table is hypothetical and serves as a representative example of what a computational study might yield.

The electronic structure of a molecule dictates its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely to be distributed over the carboxylic acid group and the C-Cl bond, indicating these are the probable sites for nucleophilic and electrophilic attack, respectively.

A Natural Bond Orbital (NBO) analysis would be used to calculate the charge distribution on each atom. This reveals the polarity of the bonds and the electrostatic potential of the molecule. The carbon atom of the carboxylic acid group and the chiral carbon attached to the electronegative chlorine and bromine atoms are expected to carry partial positive charges, making them susceptible to nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 2.5 D
NBO Charge on C(chiral) +0.25 e
NBO Charge on Cl -0.15 e

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the halogen atoms and the carboxylic acid group.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic positions. These calculations would predict characteristic vibrational modes, such as the C=O stretching of the carboxylic acid, the C-Cl and C-Br stretches, and the aromatic C-H stretches.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic Data Predicted Value
IR: ν(C=O) 1725 cm⁻¹
IR: ν(O-H) 3450 cm⁻¹
IR: ν(C-Cl) 750 cm⁻¹
IR: ν(C-Br) 650 cm⁻¹
¹H NMR: δ(CH-Cl) 5.1 ppm
¹³C NMR: δ(C=O) 170 ppm

Note: The data in this table is hypothetical and represents typical values.

Reaction Mechanism Simulation

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often inaccessible through experimental means alone.

To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. For reactions involving this compound, such as its dehydrohalogenation or esterification, a transition state search would be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. The IRC analysis provides a detailed picture of the geometric changes that occur during the reaction.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information about the reaction. The height of the energy barrier from the reactants to the transition state gives the activation energy, which is related to the reaction rate. The energy difference between the reactants and products determines whether the reaction is exothermic or endothermic. For a hypothetical hydrolysis reaction of this compound, the energy profile would illustrate the energy changes as the molecule proceeds through the transition state to form the products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would provide critical insights into its conformational landscape and interaction patterns.

Exploration of Molecular Flexibility and Dynamics

Simulations would track the fluctuations of bond lengths, bond angles, and dihedral angles over nanoseconds or even microseconds. This data would allow for the identification of the most stable conformations (energy minima) and the transition states between them. Such studies on related substituted phenylacetic acids have revealed that the substitution pattern on the phenyl ring significantly influences the preferred molecular geometry and conformational flexibility.

A hypothetical analysis of the principal modes of motion could be performed using techniques like Principal Component Analysis (PCA) on the simulation trajectory. This would highlight the dominant collective motions of the atoms, revealing how different parts of the molecule move in a correlated fashion.

Table 1: Hypothetical Torsional Angle Analysis for Major Rotatable Bonds in this compound

Rotatable BondDescriptionPredicted Stable Torsional Angles (degrees)
C(phenyl)-C(acetic)Rotation of the acetic acid group relative to the phenyl ring~ ±60°, 180°
C(acetic)-C(OOH)Rotation of the carboxylic acid group~ 0°, 180°

Note: This table is illustrative and based on general principles of organic chemistry. Actual values would need to be determined through quantum mechanical calculations and MD simulations.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

In the condensed phase, the properties of this compound would be heavily influenced by its interactions with neighboring molecules. MD simulations can provide a detailed picture of these non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). Simulations would be expected to show strong dimeric interactions between two molecules, a common motif in carboxylic acids. The strength and geometry of these hydrogen bonds could be quantified throughout the simulation.

Halogen Bonding: The bromine and chlorine atoms on the molecule are capable of forming halogen bonds. This is a highly directional interaction where the halogen atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophile, such as the carbonyl oxygen of a neighboring molecule. The prevalence and energetics of C-Br···O and C-Cl···O halogen bonds would be a key output of the simulation, as these can significantly impact crystal packing and reactivity.

Analysis tools such as the Radial Distribution Function (RDF) would be employed to quantify the probability of finding certain atoms at a specific distance from each other, providing clear evidence for these intermolecular forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with a specific property, in this case, its chemical reactivity or synthetic outcome. While no specific QSAR models for this compound have been published, the framework for developing them is well-established.

Descriptors for Structure-Reactivity Relationships

To build a QSAR model for chemical reactivity, a set of numerical descriptors that characterize the molecule's structure would first be calculated. For this compound, these would include:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for predicting how the molecule will interact with electrophiles and nucleophiles.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). These are important for understanding how easily a reactant can approach the reactive centers of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Table 2: Examples of QSAR Descriptors Potentially Relevant to the Reactivity of this compound

Descriptor TypeExample DescriptorRelevance to Reactivity
ElectronicLUMO EnergyIndicates susceptibility to nucleophilic attack.
ElectronicPartial charge on carbonyl CPredicts reactivity towards nucleophiles.
StericMolecular VolumeInfluences accessibility of the reaction center.
TopologicalWiener IndexRelates to the overall compactness of the molecule.

Predictive Models for Synthetic Outcomes

Once a set of descriptors is calculated for a series of related compounds, a mathematical model can be built to predict a specific outcome, such as the yield of a particular reaction or the rate constant. This typically involves statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.

For instance, a QSAR model could be developed to predict the outcome of a nucleophilic substitution reaction at the chiral center of this compound. The model would take the calculated descriptors as input and predict the reaction yield or selectivity. Such a model would be invaluable for optimizing reaction conditions and designing more efficient synthetic routes for related compounds without the need for extensive trial-and-error experimentation.

Applications of 2 2 Bromophenyl 2 Chloroacetic Acid in Advanced Organic Synthesis

Strategic Building Block in Complex Molecule Synthesis

Role in the Synthesis of Chiral Scaffolds

There is no available scientific literature detailing the use of 2-(2-Bromophenyl)-2-chloroacetic acid in the synthesis of chiral scaffolds. While its structure contains a chiral center, its specific application as a chiral auxiliary or as a starting material for the enantioselective synthesis of complex molecular frameworks has not been reported.

Utility in Multi-Step Total Synthesis Endeavors

No published total synthesis routes of complex natural products or pharmaceutical agents were found that utilize this compound as a key intermediate or building block.

Precursor for Specialty Chemical Development

Intermediate in the Synthesis of Novel Heterocyclic Systems

While phenylacetic acids are known precursors to various heterocyclic compounds, there are no specific studies demonstrating the conversion of this compound into novel heterocyclic systems.

Precursor for Advanced Organic Materials

The potential for this compound to serve as a monomer or functional precursor for advanced organic materials such as polymers, liquid crystals, or functional dyes has not been explored in the available literature.

Exploration in Novel Synthetic Methodologies

No new synthetic methodologies have been reported that specifically feature this compound as a substrate or key reagent.

Participation in Metal-Catalyzed Transformations

The dual halogen-substituted structure of this compound makes it a prime candidate for a variety of metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium and copper-based catalytic systems are particularly relevant for activating the different reactive centers within the molecule. rsc.orgresearchgate.net

The presence of both an aryl bromide and an α-chloro acid functionality suggests the potential for selective or sequential cross-coupling reactions. The carbon-bromine bond on the phenyl ring is a classic handle for palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new aryl, vinyl, or alkynyl groups at the ortho-position of the phenylacetic acid core.

Furthermore, the α-chloro substituent offers another point of diversification. Palladium-catalyzed α-arylation of related compounds like 2-chloroacetates and 2-chloroacetamides has been successfully developed. nih.govrsc.org This methodology, often employing a palladium catalyst with specialized ligands like XPhos, allows for the formation of α-aryl esters and amides via a Suzuki-Miyaura type coupling. nih.govrsc.org This suggests that this compound could similarly react at the α-position with various organoboron reagents to generate α,α-diaryl acetic acid derivatives.

Another potential pathway for this compound involves metal-catalyzed decarboxylative coupling. wikipedia.org Carboxylic acids are increasingly used as stable and readily available replacements for organometallic reagents in cross-coupling reactions. researchgate.net Both copper and palladium have been shown to catalyze the decarboxylation of aryl carboxylic acids, generating an organometallic intermediate that can then couple with an organic halide. researchgate.netnih.gov In the case of this compound, a catalytic system could potentially induce decarboxylation to form a benzylic-type organometallic species, which could then undergo further transformations.

The potential metal-catalyzed transformations for this compound are summarized in the table below, based on the reactivity of analogous structures.

Catalytic SystemReactive SitePotential TransformationPotential Product Class
Palladium(0) / BaseAryl Bromide (C-Br)Suzuki-Miyaura CouplingBiphenyl-substituted chloroacetic acids
Palladium(0) / BaseAryl Bromide (C-Br)Heck CouplingStilbene-substituted chloroacetic acids
Palladium(0) / Copper(I)Aryl Bromide (C-Br)Sonogashira CouplingPhenylacetylene-substituted chloroacetic acids
Palladium(0) / Ligandα-Chloro (α-C-Cl)α-Arylation (Suzuki-Miyaura type)α-(2-Bromophenyl)-α-aryl acetic acids
Copper(I) or Palladium(II)Carboxylic Acid (-COOH)Decarboxylative Coupling2-Bromo-1-chloro-1-phenylethanes (after coupling)

This table represents potential reactions based on the known reactivity of the compound's functional groups.

Integration into Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis, particularly for the stereoselective functionalization of molecules. The α-chloro-α-aryl carboxylic acid motif present in this compound is a suitable substrate for several organocatalytic strategies.

A key application lies in the field of asymmetric synthesis. The α-carbon of the molecule is a prochiral center. Through organocatalysis, it is conceivable to perform enantioselective nucleophilic substitution of the chlorine atom. For instance, chiral nucleophilic catalysts, such as certain amines or isothioureas, can react with activated forms of the carboxylic acid (like an acid chloride or anhydride) to generate chiral C1 ammonium (B1175870) enolates. nih.gov These intermediates can then react with various electrophiles. While this is typically used for α-functionalization, a related process could involve an enantioselective substitution of the pre-existing α-chloro group.

Moreover, the carboxylic acid moiety itself can be activated by organocatalysts to participate in reactions. For example, isothiourea catalysts have been shown to mediate the Michael addition-lactonisation of 2-aryl acetic acids with α,β-unsaturated ketones. rsc.orgnih.gov This type of reaction could potentially be adapted for this compound, leading to the formation of highly functionalized and stereochemically complex lactone structures.

The potential applications in organocatalysis are outlined below:

Organocatalyst TypeReactive SitePotential TransformationPotential Outcome
Chiral Nucleophilic Catalysts (e.g., Isothioureas)α-Chloro (α-C-Cl)Asymmetric Nucleophilic SubstitutionEnantioenriched α-substituted (2-bromophenyl)acetic acids
Chiral Brønsted Acids/BasesCarboxylic Acid (-COOH)Asymmetric Addition ReactionsFormation of chiral esters or amides with new stereocenters
Isothiourea CatalystsCarboxylic Acid / α-CarbonMichael Addition-LactonisationDiastereo- and enantioenriched dihydropyranones

This table outlines hypothetical applications based on established organocatalytic methodologies for similar substrates.

Q & A

Q. What are the common synthetic routes for 2-(2-Bromophenyl)-2-chloroacetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Bromination of Precursors : Halogenation of phenylacetic acid derivatives is a key step. For example, bromination of benzophenone hydrochloride with NaBr under acidic conditions can introduce bromine at the ortho position (analogous to methods for 2-(2-Bromophenyl)propan-2-ol) .
  • Chlorination : Chloroacetyl groups are introduced via Friedel-Crafts acylation or nucleophilic substitution. highlights hydrolysis of chloroacetyl intermediates to yield chloroacetic acid derivatives.
  • Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of halogens (Br:Cl) critically affect regioselectivity and by-product formation. Industrial-scale methods use continuous flow reactors for improved purity .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Analogous chlorophenylacetic acids (e.g., 2-(2-chlorophenyl)acetic acid) form monoclinic crystals with hydrogen-bonded dimers (P2₁/c space group). Halogen positions influence packing density and intermolecular interactions .
  • Spectroscopy :
    • NMR : 1H^1H NMR shows deshielded aromatic protons (δ 7.3–7.8 ppm) and a singlet for the acetic acid proton (δ 12.1 ppm). 13C^{13}C NMR confirms carbonyl (δ ~170 ppm) and halogenated carbons (δ 120–135 ppm) .
    • IR : Strong C=O stretch at 1700–1750 cm⁻¹; Br-C and Cl-C vibrations at 500–600 cm⁻¹ .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Crystallization : Use ethanol/water mixtures to exploit solubility differences. High-purity crystals (>97%) are achieved via slow cooling .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates halogenated isomers. TLC (silica, ethyl acetate/hexane 3:7) monitors reaction progress .
  • Acid-Base Extraction : Adjust pH to 2–3 to precipitate the acid, then wash with cold ether to remove organic impurities .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during the synthesis of halogenated phenylacetic acids?

Methodological Answer:

  • Competitive Halogenation : Bromine and chlorine may compete for aromatic ring positions, leading to di-halogenated isomers (e.g., 2,4-dibromo derivatives). Steric hindrance from the acetic acid group directs substitution to the ortho position .
  • Radical Pathways : Under UV light, bromine radicals can form, causing non-selective halogenation. Controlled light exclusion minimizes this .
  • Hydrolysis Risks : Chloroacetyl intermediates may hydrolyze prematurely in aqueous conditions. Anhydrous solvents (e.g., dry THF) stabilize intermediates .

Q. How do discrepancies in NMR data between experimental and theoretical predictions inform structural refinements?

Methodological Answer:

  • DFT Calculations : Gaussian 09 simulations of 1H^1H and 13C^{13}C chemical shifts (using B3LYP/6-311+G(d,p)) identify deviations >0.5 ppm, prompting re-evaluation of substituent effects or crystal packing .
  • Case Study : For 2-(2-Bromophenyl)propan-2-ol, discrepancies in methyl proton shifts (δcalc 1.5 vs. δexp 1.7 ppm) revealed hydrogen bonding not accounted for in gas-phase models .

Q. What computational approaches predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

  • MD Simulations : GROMACS models in water, DMSO, and ethanol show higher solvation free energy (-25 kJ/mol in water) due to polar carboxyl groups. Stability decreases in non-polar solvents .
  • Reactivity : Fukui indices (calculated via ORCA) identify the acetic acid moiety as the electrophilic site, while bromine acts as a weak leaving group in SNAr reactions .

Q. How does the crystal packing of halogenated phenylacetic acids influence their physicochemical properties?

Methodological Answer:

  • Hydrogen Bonding : In 2-(2-chlorophenyl)acetic acid, O-H···O dimers create a 2D network, increasing melting point (mp 99–102°C vs. 85°C for non-halogenated analogs) .
  • Halogen Interactions : Br···Br contacts (3.5 Å) in brominated analogs enhance thermal stability (TGA shows decomposition >200°C) but reduce solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.